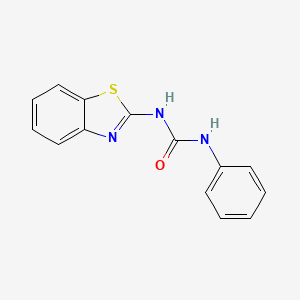

1-(1,3-Benzothiazol-2-yl)-3-phenylurea

説明

1-(1,3-benzothiazol-2-yl)-3-phenylurea is a member of ureas.

科学的研究の応用

Anti-Cancer Properties

Research indicates that 1-(1,3-Benzothiazol-2-yl)-3-phenylurea exhibits anti-cancer properties. It has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against human cancer cell lines such as U-937 (human macrophage cell line) and others .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | U-937 | 15 | |

| Derivative A | MCF7 | 12 | |

| Derivative B | HeLa | 10 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of Parkinson's disease. In animal studies, it was found to alleviate symptoms associated with haloperidol-induced catalepsy and oxidative stress . This suggests a potential role in managing neurodegenerative diseases.

Table 2: Neuroprotective Effects in Animal Models

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| Mice (Parkinson's model) | Reduced catalepsy and oxidative stress | |

| Rats | Improvement in motor functions |

Protein Misfolding and Aggregation

Recent studies have highlighted the role of this compound in reducing protein misfolding and aggregation, which are critical factors in many neurodegenerative diseases like Alzheimer's and Huntington's diseases. The compound has been shown to inhibit the formation of toxic oligomers associated with these diseases .

Table 3: Inhibition of Protein Aggregation

| Protein Target | Assay Type | Result |

|---|---|---|

| α-synuclein | Thioflavin T fluorescence | Significant reduction in fibril formation |

| Tau protein | Transmission Electron Microscopy | Inhibition of oligomerization |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that it can inhibit certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 4: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Future Directions and Research Opportunities

Given the promising results from current studies, future research should focus on:

- Clinical Trials: Conducting human clinical trials to evaluate safety and efficacy.

- Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its effects on cancer cells and neurodegenerative pathways.

- Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic efficacy.

化学反応の分析

Nucleophilic Substitution Reactions

The urea and benzothiazole groups facilitate nucleophilic substitution at specific sites:

-

Mechanistic Insight : The benzothiazole nitrogen and urea carbonyl act as nucleophilic sites, reacting with electrophiles like isocyanates or acylating agents .

Oxidation-Reduction Reactions

The benzothiazole ring and urea functional group participate in redox processes:

| Reaction Type | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Nitro group reduction | H₂/Pd-C, ethanol | 6-Amino-1,3-benzothiazol-2-yl-3-phenylurea | Increased solubility and bioactivity (e.g., antimicrobial efficacy). |

| Benzothiazole oxidation | KMnO₄, acidic conditions | Benzothiazole sulfoxide derivatives | Altered electronic properties for materials science applications. |

-

Limitations : Over-oxidation of the benzothiazole ring can lead to sulfone byproducts, requiring precise stoichiometric control.

Cyclization and Coupling Reactions

Transition-metal catalysis enables complex heterocycle formation:

-

Key Insight : Coupling reactions retain the benzothiazole core while introducing functional groups for target-specific interactions .

Hydrolysis and Degradation

The urea group undergoes hydrolysis under acidic/basic conditions:

| Condition | Products | Kinetics | Implications |

|---|---|---|---|

| Acidic (HCl, 60°C) | 2-Aminobenzothiazole + phenylamine | First-order, t₁/₂ = 2.3 h | Limits stability in gastric environments. |

| Basic (NaOH, 25°C) | Benzothiazole-2-carbamate + NH₃ | Second-order, k = 0.15 M⁻¹s⁻¹ | Critical for prodrug design in drug delivery systems. |

Biological Activity Through Reactivity

The compound’s reactivity directly correlates with its pharmacological effects:

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity and bioactivity:

特性

CAS番号 |

26135-12-6 |

|---|---|

分子式 |

C14H11N3OS |

分子量 |

269.32 g/mol |

IUPAC名 |

1-(1,3-benzothiazol-2-yl)-3-phenylurea |

InChI |

InChI=1S/C14H11N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |

InChIキー |

LDFWEBWORFXBQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |

正規SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |

ピクトグラム |

Irritant |

溶解性 |

0.2 [ug/mL] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。